Cas no 62638-69-1 (Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-)

Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- is a heterocyclic compound featuring a fused thiazole-pyridine core with an ethylamine substituent. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and material science applications. Its rigid bicyclic framework enhances binding affinity in molecular interactions, while the ethyl group improves solubility and modulates reactivity. The compound serves as a versatile intermediate in the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its stability under various conditions and compatibility with further functionalization make it a preferred choice for researchers exploring novel bioactive scaffolds.
Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- structure
62638-69-1 structure
商品名:Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-
CAS番号:62638-69-1
MF:C8H9N3S
メガワット:179.24216
CID:436979
PubChem ID:2747540

Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- 化学的及び物理的性質

名前と識別子

    • Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-
    • N-ethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine
    • RWSFBSWRFBRXDY-UHFFFAOYSA-N
    • Oprea1_127622
    • HMS2782L08
    • HMS1452D11
    • 62638-69-1
    • MLS000860970
    • SMR000459754
    • IDI1_018838
    • N-ethyl[1,3]thiazolo[5,4-b]pyridin-2-amine
    • Maybridge3_007451
    • DTXSID20372655
    • CHEMBL1578069
    • インチ: InChI=1S/C8H9N3S/c1-2-9-8-11-6-4-3-5-10-7(6)12-8/h3-5H,2H2,1H3,(H,9,11)
    • InChIKey: RWSFBSWRFBRXDY-UHFFFAOYSA-N
    • ほほえんだ: CCNC1=NC2=C(S1)N=CC=C2

計算された属性

  • せいみつぶんしりょう: 179.05187
  • どういたいしつりょう: 179.05171847g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • PSA: 37.81

Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-339671-1.0g
N-ETHYL-[1,3]THIAZOLO[5,4-B]PYRIDIN-2-AMINE
62638-69-1
1.0g
$739.0 2023-02-23
Enamine
EN300-339671-5.0g
N-ETHYL-[1,3]THIAZOLO[5,4-B]PYRIDIN-2-AMINE
62638-69-1
5.0g
$1939.0 2023-02-23
Enamine
EN300-339671-2.5g
N-ETHYL-[1,3]THIAZOLO[5,4-B]PYRIDIN-2-AMINE
62638-69-1
2.5g
$1531.0 2023-02-23
Enamine
EN300-339671-10.0g
N-ETHYL-[1,3]THIAZOLO[5,4-B]PYRIDIN-2-AMINE
62638-69-1
10.0g
$2438.0 2023-02-23

Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- 関連文献

Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-に関する追加情報

Recent Advances in the Study of Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- (CAS: 62638-69-1)

Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- (CAS: 62638-69-1) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, particularly in the context of kinase inhibition and anti-inflammatory effects. This research brief aims to summarize the latest findings related to this compound, providing insights into its current and future applications in drug development.

The compound's unique structure, featuring a thiazolo[5,4-b]pyridine core with an N-ethylamine substituent, has been identified as a promising scaffold for the design of kinase inhibitors. Kinases play a critical role in various cellular processes, and their dysregulation is associated with numerous diseases, including cancer and inflammatory disorders. Recent research has demonstrated that Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- exhibits selective inhibition against specific kinase targets, making it a valuable candidate for further optimization and development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and biological evaluation of Thiazolo[5,4-b]pyridin-2-amine derivatives, including the N-ethyl variant. The study employed a combination of computational modeling and in vitro assays to assess the compound's binding affinity and inhibitory activity against a panel of kinases. Results indicated that the N-ethyl substitution significantly enhanced the compound's selectivity for certain kinase isoforms, reducing off-target effects and improving its therapeutic potential.

Another recent investigation, reported in Bioorganic & Medicinal Chemistry Letters, focused on the anti-inflammatory properties of Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-. The study utilized cell-based assays to evaluate the compound's ability to modulate inflammatory signaling pathways, such as NF-κB and MAPK. Findings revealed that the compound effectively suppressed the production of pro-inflammatory cytokines, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents.

Despite these promising results, challenges remain in the development of Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- as a therapeutic agent. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further preclinical studies. However, the compound's demonstrated selectivity and efficacy in preliminary studies underscore its potential as a valuable tool in chemical biology and drug discovery.

In conclusion, Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- (CAS: 62638-69-1) represents a promising scaffold for the development of kinase inhibitors and anti-inflammatory agents. Recent research has highlighted its selective inhibition of key therapeutic targets and its potential to modulate inflammatory pathways. Continued exploration of its pharmacological properties and optimization of its chemical structure will be essential for advancing this compound toward clinical applications.

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